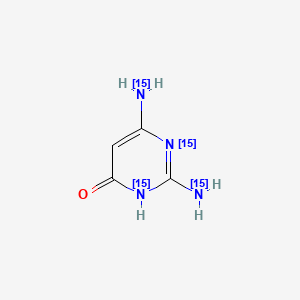
2,4-Diamino-6-hydroxypyrimidine-15N4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-hydroxypyrimidine-15N4 is a nitrogen-labeled derivative of 2,4-Diamino-6-hydroxypyrimidine, a compound known for its role as an inhibitor of GTP cyclohydrolase I. This enzyme is crucial in the biosynthesis of tetrahydrobiopterin, a cofactor for various hydroxylase enzymes. The nitrogen labeling with 15N4 is often used in research to trace and study the metabolic pathways and interactions of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-hydroxypyrimidine typically involves the cyclization of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours, followed by neutralization with formic or acetic acid to obtain the desired product .
Industrial Production Methods
Industrial production of 2,4-Diamino-6-hydroxypyrimidine involves similar synthetic routes but on a larger scale. The process includes chlorination of the compound using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogenation and subsequent substitution reactions are common, leading to various substituted pyrimidine derivatives
Common Reagents and Conditions
Oxidation: Sodium nitrite in acidic conditions.
Reduction: Hydrogenation using palladium on carbon.
Substitution: N-Iodosuccinimide for iodination, followed by Suzuki coupling reactions with phenylboronic acids.
Major Products
The major products formed from these reactions include 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives and other substituted pyrimidines .
Applications De Recherche Scientifique
2,4-Diamino-6-hydroxypyrimidine-15N4 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pyrimidine derivatives.
Biology: Acts as an inhibitor of GTP cyclohydrolase I, making it useful in studying the biosynthesis of tetrahydrobiopterin.
Industry: Used as a corrosion inhibitor for mild steel in acidic environments.
Mécanisme D'action
2,4-Diamino-6-hydroxypyrimidine-15N4 inhibits GTP cyclohydrolase I by interacting with the GTP cyclohydrolase I feedback regulatory protein. This interaction prevents the enzyme from catalyzing the conversion of GTP to dihydroneopterin triphosphate, thereby blocking the biosynthesis of tetrahydrobiopterin. The inhibition is reversible by L-phenylalanine, which competes with the inhibitor for binding to the regulatory protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Used in the synthesis of minoxidil.
2,4-Diamino-5-nitroso-6-hydroxypyrimidine: An intermediate in the synthesis of other pyrimidine derivatives.
2,4,5-Triamino-6-hydroxypyrimidine: Used in various chemical syntheses
Uniqueness
2,4-Diamino-6-hydroxypyrimidine-15N4 is unique due to its nitrogen labeling, which allows for detailed metabolic studies and tracing in biological systems. Its specific inhibition of GTP cyclohydrolase I also makes it a valuable tool in studying the biosynthesis of tetrahydrobiopterin and related metabolic pathways .
Propriétés
Formule moléculaire |
C4H6N4O |
|---|---|
Poids moléculaire |
130.09 g/mol |
Nom IUPAC |
2,4-bis(15N)(azanyl)-(1,3-15N2)1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)/i5+1,6+1,7+1,8+1 |
Clé InChI |
SWELIMKTDYHAOY-WKHKRNGSSA-N |
SMILES isomérique |
C1=C([15N]=C([15NH]C1=O)[15NH2])[15NH2] |
SMILES canonique |
C1=C(N=C(NC1=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
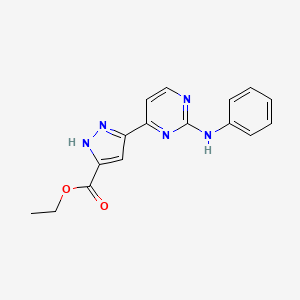
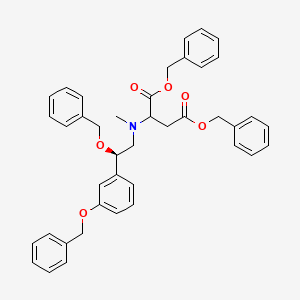
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13858688.png)
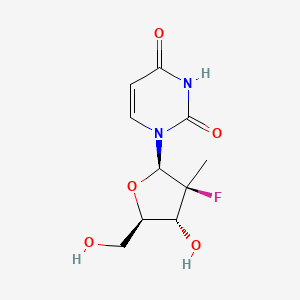
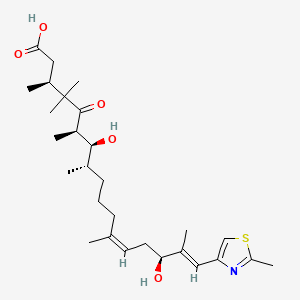

![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
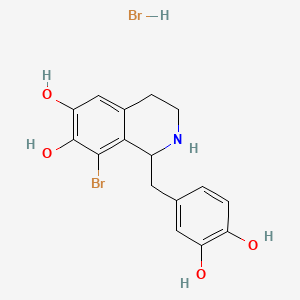
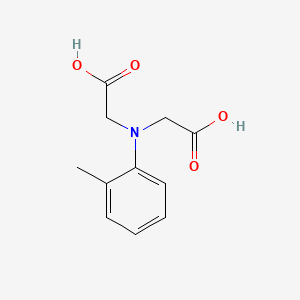

![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)
